molecular formula C6H9Si B1590740 Trivinylsilane CAS No. 2372-31-8

Trivinylsilane

Cat. No. B1590740
CAS RN: 2372-31-8
M. Wt: 109.22 g/mol
InChI Key: BNCOGDMUGQWFQE-UHFFFAOYSA-N
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Description

Trivinylsilane (C6H10Si) is a silicon compound with three vinyl (ethenyl) groups attached to a silicon atom. It is a colorless liquid with a molecular weight of 110.23 g/mol .

Synthesis Analysis

Trivinylsilane can be synthesized through the reaction of trichlorosilane with tetrahydrofuran in the presence of a catalyst. The yield is typically around 75% .

Molecular Structure Analysis

Trivinylsilane consists of a silicon atom bonded to three vinyl groups (C=C) and one hydrogen atom. The molecular structure is linear, with the silicon atom at the center and the vinyl groups extending from it .

Chemical Reactions Analysis

Trivinylsilane can undergo various reactions, including hydrosilylation, polymerization, and cross-coupling reactions. For example, it can react with alkenes or alkynes in hydrosilylation reactions to form new silicon-carbon bonds .

Scientific Research Applications

Corrosion Protection

Trivinylsilane derivatives, such as Triacetoxyvinylsilane (TAVS), have been utilized in sol-gel coatings for aluminum and copper metals, providing enhanced corrosion protection. This is attributed to the hydrophobic nature of the vinyl group in TAVS, which results in better performance compared to other silane-based coatings (Li, Ba, & Mahmood, 2008).

Polymer Synthesis

In polymer science, compounds like triethoxyvinylsilane (TEVS) have been used to synthesize random copolymers with styrene, leading to innovative materials like polystyrene-g-silica particles. These materials demonstrate unique structural characteristics and potential applications in various fields (Agudelo, Pérez, & López, 2011).

Environmental Sustainability

Research in environmental sustainability has leveraged compounds similar to trivinylsilane. For instance, a strategy was developed to convert trifluoromethane, a byproduct of industrial processes, into valuable fluorinated compounds. This approach represents a shift towards more sustainable practices in chemical research (Musio, Gala, & Ley, 2018).

Material Science and Nanotechnology

In the field of nanotechnology and material science, derivatives of trivinylsilane are used in the creation of innovative materials. For example, Polydimethylsiloxane (PDMS), a related compound, has been employed in the development of triboelectric nanogenerators with enhanced output power, showcasing the versatility of silane-based compounds in advanced material applications (Xia et al., 2016).

Light-Emitting Materials

The synthesis of hyperbranched polysiloxanes from triethoxyvinylsilane (A-151) has led to the discovery of materials exhibiting bright blue photoluminescence. This unexpected finding opens new possibilities in designing light-emitting materials without conventional chromophores (Niu et al., 2016).

Electronic Applications

Silane-based compounds are also pivotal in electronic applications. For example, poly(trivinyl-trimethyl-cyclotrisiloxane) demonstrates potential in neural probe fabrication. Its properties and synthesis rate have been optimized for practical applications, highlighting the role of silane derivatives in electronic device manufacturing (Achyuta et al., 2009).

Safety And Hazards

Trivinylsilane is highly flammable and should be handled with care. It can release irritating fumes when heated or burned. Proper protective equipment and precautions are necessary during handling .

Future Directions

Research on trivinylsilane could explore its applications in materials science, catalysis, and organic synthesis. Investigating its reactivity with various substrates and optimizing its synthesis methods could lead to novel applications.

properties

InChI

InChI=1S/C6H9Si/c1-4-7(5-2)6-3/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCOGDMUGQWFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723857
Record name Triethenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trivinylsilane

CAS RN

2372-31-8
Record name Triethenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
66
Citations
VV Astakhova, MY Moskalik, BA Shainyan - Journal of Organometallic …, 2021 - Elsevier
The NBS-induced bromosulfonamidation of methyl(trivinyl)silane and tetravinylsilane with sulfonamides was investigated in a hope to realize their supposedly high synthetic potential …
Number of citations: 3 www.sciencedirect.com
YV Khoroshavina, GA Nikolaev - Russian Journal of General Chemistry, 2013 - Springer
… C, trivinylsilane was formed along with tetravinylsilane, in the ratio of tetravinylsilane/trivinylsilane equal to 4:1, however, with heating to even 20C trivinylsilane completely decomposed …
Number of citations: 7 link.springer.com
SD ROSENBERG, JJ WALBURN… - The Journal of …, 1957 - ACS Publications
… possible to prepare trivinylmethylsilane, trivinylsilane, dimethyldivinylsilane, and … The problem is further complicated by the fact that these silanes, particularly trivinylsilane, …
Number of citations: 75 pubs.acs.org
AI Gusev, MY Antipin, DS Yufit, YT Struchkov… - Journal of Structural …, 1983 - Springer
Compound I was obtained by the alkaline hydrolysis of trivinylsilane bv the action of a 20% solution of sodium hydroxide at a temperature of 70-75~ bp 52~ mm, n;~= 1.4667, d~ o= …
Number of citations: 2 link.springer.com
K Krejčová, M Rabišková, PB Deasy - Fourth International Nanomedicine …, 2006 - Citeseer
… trivinylsilane initiator was used to polymerize a poly (D, L-lactide) homopolymer. The vinyl groups both on the polysiloxane center block and the hydroxy functional trivinylsilane were …
Number of citations: 2 citeseerx.ist.psu.edu
Z Shen, J Kim, J Shen, CM Downing, S Lee… - Chemical …, 2013 - pubs.rsc.org
… IV and a silane (trivinylsilane), using a Pd or Ru catalyst (eqn (2)). We tested its feasibility with a model reaction of allyl malonic acid with trivinylsilane. Unfortunately, the undesirable …
Number of citations: 1 pubs.rsc.org
S Rangou, S Shishatskiy, V Filiz, V Abetz - European polymer journal, 2011 - Elsevier
Poly(vinyl trimethylsilane) (PVTMS) and block copolymers of vinyl trimethylsilane with isoprene were synthesized by anionic polymerization and characterized. The synthesized pure …
Number of citations: 14 www.sciencedirect.com
E Lukevics, M Dzintara - Journal of organometallic chemistry, 1985 - Elsevier
… However, a comparison of the relative rate constants for the solvolysis of vinylsilanes shows that an increase in the rate constant from triethylsilane to trivinylsilane is not constant, …
Number of citations: 176 www.sciencedirect.com
Z Teng, R Keese - Helvetica Chimica Acta, 1999 - Wiley Online Library
… Vinyl transfer only was observed in the case of (o-iodobenzyl)trivinylsilane (4b) to give 6b in 47% yield. Similarly, 4d underwent only transfer of the ethynyl group furnishing 8d in 72% …
Number of citations: 23 onlinelibrary.wiley.com
J Oku, M Takahashi, Y Itoh, K Shiraishi, M Takaki - Polymer journal, 1994 - nature.com
Anionic polymerization of methyltrivinylsilane was conducted in the presence and absence of N, N, N′, N′-tetramethylethylenediamine (TMEDA). In the polymerization, …
Number of citations: 11 www.nature.com

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